molecular formula C18H17N2PS B4330710 N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide

N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide

Cat. No. B4330710
M. Wt: 324.4 g/mol
InChI Key: NVFISUCSNACKJM-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTP is a phosphine-thioamide ligand, which is widely used in the field of organic chemistry as a chelating agent for transition metal catalysts.

Mechanism of Action

N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide acts as a bidentate ligand, binding to transition metal ions through its phosphorus and sulfur atoms. This binding allows for the formation of stable complexes, which can be used as catalysts in a variety of reactions. N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide has been found to be particularly effective in catalyzing the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound to work with in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide is its ability to form stable complexes with transition metal ions, making it an effective chelating agent for catalysts. However, N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide has some limitations, including its limited solubility in organic solvents and its relatively high cost.

Future Directions

There are several future directions for research on N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide. One area of interest is the development of new catalysts using N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide as a ligand. Another area of interest is the synthesis of new compounds using N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide as a starting material. Additionally, further studies on the biochemical and physiological effects of N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide could provide valuable insights into its potential applications in medicine and other fields.
Conclusion
In conclusion, N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide is a unique chemical compound that has gained significant attention in scientific research due to its properties as a chelating agent for transition metal catalysts. Its synthesis method is simple, and it has been found to be non-toxic and non-carcinogenic. While N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide has some limitations, its potential applications in catalysis and the synthesis of new compounds make it an important compound for future research.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide has been widely used in scientific research due to its unique properties. It has been used as a chelating agent for transition metal catalysts, which are used in a variety of organic reactions. N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide has also been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

N-diphenylphosphinothioyl-5-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N2PS/c1-15-12-13-18(19-14-15)20-21(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFISUCSNACKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide
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N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide
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N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide
Reactant of Route 6
N-(5-methylpyridin-2-yl)-P,P-diphenylphosphinothioic amide

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